molecular formula C23H30ClN3O2 B12766445 1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride CAS No. 129323-57-5

1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride

Cat. No.: B12766445
CAS No.: 129323-57-5
M. Wt: 416.0 g/mol
InChI Key: LIIVNIPVMGGFIY-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride is a complex organic compound with the molecular formula C23H29N3O2

Preparation Methods

The synthesis of 1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxamide group at the 4-position. The next step involves the attachment of the N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl) moiety. The final step is the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride can be compared with other similar compounds, such as:

    1H-Indole-3-carboxamide: Differing in the position of the carboxamide group.

    N-(2-(3-(Dimethylamino)propoxy)phenyl)-1H-indole-4-carboxamide: Differing in the substituents on the amino group.

    1H-Indole-4-carboxamide, N-(2-(3-(tert-Butylamino)propoxy)phenyl)-: Differing in the substituents on the propoxy group

Properties

CAS No.

129323-57-5

Molecular Formula

C23H30ClN3O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-[2-[3-(2-methylbutan-2-ylamino)propoxy]phenyl]-1H-indole-4-carboxamide;hydrochloride

InChI

InChI=1S/C23H29N3O2.ClH/c1-4-23(2,3)25-14-8-16-28-21-12-6-5-10-20(21)26-22(27)18-9-7-11-19-17(18)13-15-24-19;/h5-7,9-13,15,24-25H,4,8,14,16H2,1-3H3,(H,26,27);1H

InChI Key

LIIVNIPVMGGFIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCCCOC1=CC=CC=C1NC(=O)C2=C3C=CNC3=CC=C2.Cl

Origin of Product

United States

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